molecular formula C18H26N2O2 B2958310 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941915-74-8

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B2958310
CAS No.: 941915-74-8
M. Wt: 302.418
InChI Key: WZKOVVHYFDUSLU-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic organic compound based on the 1,2,3,4-tetrahydroquinoline scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The compound features an isobutyryl group on the ring nitrogen and a pivalamide moiety attached at the 6-position of the tetrahydroquinoline ring. This specific substitution pattern is designed to modulate the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies.Tetrahydroquinoline derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . Related analogues have been investigated for potential therapeutic applications targeting the nervous system, including as potential agents for neurodegenerative diseases . Furthermore, recent research into structurally similar compounds has highlighted the potential of tetrahydroquinoline-based scaffolds in novel therapeutic areas, such as the inhibition of ferroptosis, a form of regulated cell death implicated in conditions like neuropathy, acute kidney failure, and cancer . The precise mechanism of action for this specific compound is a subject of ongoing research and requires experimental validation in relevant biological assays.This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

2,2-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12(2)16(21)20-10-6-7-13-11-14(8-9-15(13)20)19-17(22)18(3,4)5/h8-9,11-12H,6-7,10H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKOVVHYFDUSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via an acylation reaction using isobutyryl chloride and a suitable base such as triethylamine.

    Attachment of the Pivalamide Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline core to a fully saturated quinoline ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydroquinoline core or the amide moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Saturated quinoline rings.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Biological Activity: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry:

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural motifs or functional groups. Data are derived from catalog entries, safety sheets, and synthetic derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups Source/Application
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide 1,2,3,4-Tetrahydroquinoline 1-Isobutyryl, 6-Pivalamide 316.42 (calculated) Amide, ketone Hypothetical synthesis
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine 2-Cl, 4-formyl, 6-I, 3-pivalamide 366.58 Amide, aldehyde, halogen Catalog compound (HB180)
2-Chloro-6-iodo-3-pivalamidoisonicotinic acid Pyridine 2-Cl, 6-I, 3-pivalamide, carboxylic acid 382.58 Amide, carboxylic acid, halogen Catalog compound (HB181)
Baxdrostat (synonym in ) Tetrahydroquinoline + Tetrahydroisoquinoline 1-Methyl-2-oxo, 6-propionamide 363.45 Amide, ketone, fused bicyclic structure Pharmaceutical candidate

Key Observations

Core Structure Variations The target compound’s 1,2,3,4-tetrahydroquinoline core contrasts with the pyridine derivatives in , which exhibit full aromaticity and smaller ring systems. The tetrahydroquinoline scaffold may confer enhanced conformational flexibility compared to rigid pyridine analogs.

Substituent Effects

  • The target compound’s pivalamide and isobutyryl groups introduce steric bulk, which could reduce metabolic degradation compared to less hindered analogs like Baxdrostat’s propionamide group.
  • Pyridine derivatives in feature halogen atoms (Cl, I) and formyl/carboxylic acid groups, enhancing polarity and reactivity. These substituents are absent in the target compound, suggesting differences in electronic properties and synthetic utility.

Molecular Weight and Applications

  • The target compound’s calculated molecular weight (316.42 g/mol ) is lower than pyridine derivatives (366.58–412.65 g/mol) due to the absence of heavy halogens.
  • Baxdrostat’s higher molecular weight (363.45 g/mol ) reflects its fused bicyclic structure, which may optimize pharmacokinetic properties for therapeutic use .

Research Implications and Limitations

  • Synthetic Utility: Pyridine-based pivalamide derivatives () are commercially available for diverse coupling reactions, while the target compound’s tetrahydroquinoline core may prioritize medicinal chemistry applications (e.g., kinase inhibition).
  • Data Gaps: No experimental data (e.g., solubility, bioactivity) are available for the target compound, limiting direct pharmacological comparisons.

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 28418423

Structure Representation

N 1 isobutyryl 1 2 3 4 tetrahydroquinolin 6 yl pivalamide\text{N 1 isobutyryl 1 2 3 4 tetrahydroquinolin 6 yl pivalamide}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study published in PubMed, a series of tetrahydroquinoline derivatives were tested for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been investigated for their neuroprotective effects. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Research Findings

A study highlighted the neuroprotective potential of tetrahydroquinoline derivatives in models of Parkinson's disease. The compounds were found to enhance dopamine levels and reduce neuronal apoptosis .

Anti-inflammatory Properties

Inflammation plays a crucial role in various chronic diseases, and compounds derived from tetrahydroquinoline have shown anti-inflammatory properties.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This was evidenced by in vitro studies where tetrahydroquinoline derivatives reduced the expression of these inflammatory markers .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
NeuroprotectiveModulation of neurotransmitters
Anti-inflammatoryInhibition of cytokines

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